molecular formula C16H16O B12558379 [3-(Benzyloxy)prop-1-en-1-yl]benzene CAS No. 165754-26-7

[3-(Benzyloxy)prop-1-en-1-yl]benzene

Cat. No.: B12558379
CAS No.: 165754-26-7
M. Wt: 224.30 g/mol
InChI Key: QIKWSZVCLSUYAU-UHFFFAOYSA-N
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Description

[3-(Benzyloxy)prop-1-en-1-yl]benzene (CAS 165754-26-7) is an organic compound with the molecular formula C₁₆H₁₆O and a molecular weight of 224.30 g/mol . This structure, which features an ether linkage, is characterized by a boiling point of approximately 210 °C at 19 Torr and a predicted density of 1.038 g/cm³ at 19 °C . In research, the benzyloxy group is well-recognized as a versatile protecting group for alcohols and other functional groups in multi-step organic synthesis . Furthermore, the benzyloxy pharmacophore is of significant interest in medicinal chemistry, particularly in the development of potent and selective inhibitors of the monoamine oxidase B (MAO-B) enzyme . Compounds containing this motif are investigated for their potential role in managing neurodegenerative diseases, such as Parkinson's disease, and exhibit promising blood-brain barrier permeability in predictive models . This makes this compound a valuable building block for researchers developing new synthetic methodologies and exploring novel bioactive molecules for neuroscience. This product is intended for research purposes and is not for human or veterinary diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

165754-26-7

Molecular Formula

C16H16O

Molecular Weight

224.30 g/mol

IUPAC Name

3-phenylmethoxyprop-1-enylbenzene

InChI

InChI=1S/C16H16O/c1-3-8-15(9-4-1)12-7-13-17-14-16-10-5-2-6-11-16/h1-12H,13-14H2

InChI Key

QIKWSZVCLSUYAU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COCC=CC2=CC=CC=C2

Origin of Product

United States

Synthetic Methodologies and Strategic Pathways for 3 Benzyloxy Prop 1 En 1 Yl Benzene

Established Synthetic Routes and Transformations

The synthesis of [3-(Benzyloxy)prop-1-en-1-yl]benzene can be achieved through several key chemical transformations, including olefination reactions, metal-catalyzed processes, and classical nucleophilic substitutions.

Wittig Reaction-Based Approaches to Unsaturated Ethers

The Wittig reaction is a cornerstone in alkene synthesis, providing a reliable method for converting aldehydes and ketones into alkenes. wikipedia.orgmasterorganicchemistry.com For the synthesis of this compound, this approach involves the reaction of benzaldehyde (B42025) with a specific phosphonium (B103445) ylide.

The key steps involve:

Preparation of the Phosphonium Salt : The synthesis begins by reacting triphenylphosphine (B44618) (PPh₃) with a suitable alkyl halide, such as (2-bromoethoxymethyl)benzene, via an SN2 reaction to form the corresponding phosphonium salt. masterorganicchemistry.com

Ylide Formation : The phosphonium salt is then deprotonated using a strong base (e.g., n-butyllithium, sodium hydride) to generate the phosphonium ylide, specifically (benzyloxymethyl)triphenylphosphorane.

Olefination : The ylide is reacted with benzaldehyde. The nucleophilic carbon of the ylide attacks the carbonyl carbon of the aldehyde, leading to a betaine (B1666868) or oxaphosphetane intermediate, which then collapses to form the desired alkene, this compound, and triphenylphosphine oxide as a byproduct. masterorganicchemistry.comresearchgate.net

The stereochemical outcome of the Wittig reaction is highly dependent on the nature of the ylide. wikipedia.orgnih.gov Unstabilized ylides typically yield (Z)-alkenes, while stabilized ylides, such as those bearing an adjacent ester or ketone, favor the formation of (E)-alkenes. wikipedia.org The reaction can also be performed under various conditions, including in aqueous media, which can enhance its environmental friendliness. researchgate.netresearchgate.net

Metal-Catalyzed Hydromethylation Protocols and Their Stereochemical Control

While "hydromethylation" is not a standard term for this transformation, metal-catalyzed hydroalkoxylation of allenes represents a powerful and highly stereoselective method for synthesizing allylic ethers like this compound. acs.orgnih.gov Gold(I) catalysts, in particular, have proven effective in this context.

A representative protocol involves:

Reaction : The intermolecular hydroalkoxylation of a monosubstituted allene (B1206475) (e.g., phenylallene) with an alcohol (benzyl alcohol).

Catalyst : A gold(I) N-heterocyclic carbene (NHC) complex, often activated with a silver salt like silver triflate (AgOTf). nih.gov

Outcome : This reaction proceeds with high regio- and stereoselectivity, typically affording the (E)-isomer of the allylic ether in excellent yield. acs.orgnih.gov

The use of precious metal catalysts like gold, palladium, or iridium is common for achieving high selectivity in such transformations. escholarship.org The choice of metal, ligand, and reaction conditions is crucial for controlling the stereochemical and regiochemical outcome of the addition across the unsaturated bond.

Nucleophilic Substitution Strategies for Ether Linkage Formation

The Williamson ether synthesis is a classic and widely used method for forming ether linkages via an SN2 nucleophilic substitution reaction. numberanalytics.commasterorganicchemistry.com This strategy is highly applicable to the synthesis of this compound.

The reaction involves an alkoxide nucleophile and an alkyl halide electrophile. masterorganicchemistry.com For the target molecule, there are two primary disconnection approaches:

Route A : Reaction of the sodium or potassium salt of cinnamyl alcohol (sodium 3-phenylprop-2-en-1-oxide) with benzyl (B1604629) bromide.

Route B : Reaction of sodium benzyloxide with cinnamyl chloride or bromide.

Route A is generally preferred because it involves a primary alkyl halide (benzyl bromide), which is highly reactive in SN2 reactions and less prone to undergoing the competing E2 elimination reaction. masterorganicchemistry.com Secondary halides, like cinnamyl halides, can lead to a mixture of substitution and elimination products. masterorganicchemistry.com The reaction is typically performed by first deprotonating the alcohol with a strong base like sodium hydride (NaH) in a polar aprotic solvent such as dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF). numberanalytics.commasterorganicchemistry.comorganic-chemistry.org

Synthesis of Defined Geometric Isomers (e.g., E-isomer)

Achieving high stereoselectivity for a specific geometric isomer, such as the (E)-isomer of this compound, is a critical aspect of modern organic synthesis.

Several methods afford strong control over alkene geometry:

Horner-Wadsworth-Emmons (HWE) Reaction : This modification of the Wittig reaction uses a phosphonate (B1237965) carbanion instead of a phosphonium ylide. The HWE reaction almost exclusively produces the (E)-alkene and is often preferred over the standard Wittig reaction for this purpose. wikipedia.orgorgsyn.org The reaction would involve reacting benzaldehyde with a phosphonate ester precursor, such as diethyl (benzyloxymethyl)phosphonate.

Gold(I)-Catalyzed Hydroalkoxylation : As mentioned previously, the gold-catalyzed reaction between an allene and an alcohol has been shown to produce (E)-allylic ethers with exceptional selectivity. acs.orgnih.gov A study demonstrated that reacting 1-phenyl-1,2-butadiene with 2-phenyl-1-ethanol using a gold(I) catalyst resulted in the (E)-isomer product in 96% yield. nih.gov

Wittig Reaction with Stabilized Ylides : If the ylide used in a Wittig synthesis is stabilized by an electron-withdrawing group (e.g., an ester), the reaction strongly favors the formation of the (E)-alkene. wikipedia.org

Method Key Reagents Typical Stereoselectivity Reference
Horner-Wadsworth-EmmonsAldehyde, Phosphonate EsterHigh (E)-selectivity wikipedia.org, orgsyn.org
Gold(I)-Catalyzed HydroalkoxylationAllene, Alcohol, Gold(I) CatalystHigh (E)-selectivity acs.org, nih.gov
Wittig (Stabilized Ylide)Aldehyde, Stabilized YlideHigh (E)-selectivity wikipedia.org

Retrosynthetic Analysis and Design of Key Precursors

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. amazonaws.comnih.gov For this compound, the analysis reveals precursors based on the key bond disconnections corresponding to the synthetic strategies discussed.

The primary disconnections are at the ether linkage (C-O bond) and the alkene double bond (C=C bond).

Ether Bond Disconnection (C-O) : This disconnection points to a Williamson ether synthesis.

Target : this compound

Precursors : Cinnamyl alcohol (3-phenylprop-2-en-1-ol) and a benzyl halide (e.g., benzyl bromide). This is the more synthetically viable pathway. masterorganicchemistry.com

Alkene Bond Disconnection (C=C) : This disconnection suggests an olefination reaction like the Wittig or HWE reaction.

Target : this compound

Precursors : Benzaldehyde and a C2-synthon containing the benzyloxy group, such as the ylide derived from [(2-benzyloxy)ethyl]triphenylphosphonium bromide.

Allylic Ether Disconnection : This disconnection relates to the metal-catalyzed hydroalkoxylation pathway.

Target : this compound

Precursors : Benzyl alcohol and phenylallene.

Synthetic Strategy Precursor 1 Precursor 2
Williamson Ether SynthesisCinnamyl alcoholBenzyl bromide
Wittig/HWE ReactionBenzaldehyde[(2-Benzyloxy)ethyl]triphenylphosphonium salt / Diethyl (benzyloxymethyl)phosphonate
Gold-Catalyzed HydroalkoxylationBenzyl alcoholPhenylallene

Optimization of Reaction Conditions for Enhanced Yields and Selectivity

Optimizing reaction parameters is crucial for maximizing product yield and stereoselectivity while minimizing side reactions. statease.com

For the Williamson Ether Synthesis , key factors include:

Base and Solvent : Strong bases like sodium hydride (NaH) in polar aprotic solvents like DMF or DMSO generally give higher yields than weaker bases in protic solvents. numberanalytics.com The use of phase-transfer catalysts can be beneficial in biphasic systems.

Temperature : Increasing the temperature can accelerate the reaction but may also promote the competing E2 elimination pathway, especially with secondary halides. numberanalytics.com Careful temperature control is necessary to balance reaction rate and selectivity.

Parameter Condition Effect on Yield/Selectivity Reference
Base Strong (e.g., NaH, KOtBu)Higher yield numberanalytics.com
Solvent Polar Aprotic (e.g., DMF, DMSO)Higher yield, faster rate numberanalytics.com
Temperature ElevatedIncreased rate, but potential for more elimination numberanalytics.com
Additive Crown EthersCan enhance alkoxide nucleophilicity numberanalytics.com

For Wittig and HWE reactions , optimization focuses on:

Base Choice : The choice of base for ylide/anion generation can affect the E/Z ratio. For instance, in the Schlosser modification of the Wittig reaction, using phenyllithium (B1222949) at low temperatures can convert the intermediate to favor the E-alkene. wikipedia.org

Solvent and Temperature : These can influence the stability of intermediates and the kinetics of the reaction, thereby affecting the stereochemical outcome.

For Metal-Catalyzed Reactions , optimization involves:

Catalyst and Ligand : The choice of metal (e.g., gold, palladium) and the coordinating ligand is paramount in determining both reactivity and selectivity.

Catalyst Loading : Reducing the amount of catalyst is economically and environmentally desirable, but a sufficient amount is needed to ensure efficient conversion.

Temperature and Reactant Ratio : These conditions must be fine-tuned to achieve equilibrium or kinetic products as desired, impacting both conversion and product distribution. statease.com

Principles of Green Chemistry in the Synthesis of Allylic Ethers

The principles of green chemistry encourage the design of chemical processes that minimize waste, reduce energy consumption, and use safer materials. nih.gov When applied to the synthesis of allylic ethers like this compound, these principles provide a framework for comparing the sustainability of different synthetic strategies. mdpi.com Key metrics include atom economy, reaction mass efficiency (RME), and the E-Factor. nih.govcareerchem.com

Atom Economy: Developed by Barry Trost, atom economy measures the efficiency of a reaction by calculating the proportion of reactant atoms incorporated into the final desired product. nih.gov Addition and rearrangement reactions can achieve 100% atom economy, while substitution and elimination reactions generate byproducts, leading to lower atom economy. nih.gov

Williamson Ether Synthesis: This reaction has a theoretical atom economy of less than 100% because it produces a salt byproduct (e.g., NaBr).

Catalytic Allylic Etherification: When starting from an allylic alcohol and an alcohol, the only byproduct is water, leading to a very high atom economy. This is a significant advantage over methods that use pre-activated substrates like allyl halides or carbonates, which generate salt or CO₂ byproducts. nih.gov

Reaction Mass Efficiency (RME) and E-Factor: While atom economy is a theoretical ideal, RME provides a more practical measure of a reaction's greenness by incorporating the actual yield and stoichiometry of reactants. wiley-vch.de The E-Factor (Environmental Factor) is a simple metric defined as the total mass of waste generated per mass of product. nih.gov An ideal E-Factor is zero. These metrics account for not only byproducts but also excess reagents, solvent waste, and purification materials.

Catalytic methods generally outperform stoichiometric ones like the traditional Williamson synthesis from a green chemistry perspective. Catalysts are used in small amounts and can often be recycled, reducing waste. numberanalytics.com Furthermore, direct catalytic methods that use allylic alcohols as substrates are particularly atom-economical as they avoid the generation of waste associated with installing and removing an activating group. nih.govmdpi.com

The table below provides a comparative analysis of different synthetic approaches to allylic ethers based on green chemistry principles.

Interactive Data Table: Green Metrics Comparison for Allylic Ether Synthesis

Synthetic Method Reactants Byproducts Theoretical Atom Economy Typical Solvents Key Green Chemistry Considerations
Williamson Ether Synthesis Alkyl Halide + Alkoxide Salt (e.g., NaBr) Lower (Generates stoichiometric salt waste) wikipedia.org DMF, Acetonitrile byjus.com Poor atom economy; uses hazardous solvents; potential for E2 side reactions. libretexts.orgacsgcipr.org
Pd-Catalyzed (Tsuji-Trost) Allyl Acetate (B1210297) + Alcohol Acetic Acid/Salt Moderate (Generates acetate waste) THF, Dichloromethane wikipedia.org High efficiency and selectivity possible; uses precious metal catalyst; requires substrate pre-activation.
Direct Catalytic Etherification Allyl Alcohol + Alcohol Water Very High (Approaches 100%) nih.gov Toluene (B28343), or solvent-free Excellent atom economy; water is the only byproduct; avoids substrate pre-activation, reducing synthetic steps. mdpi.com

Reactivity Profiles and Mechanistic Investigations

Sigmatropic Rearrangement Studies

Sigmatropic rearrangements are a key class of pericyclic reactions that involve the migration of a sigma-bond across a pi-system. In the context of [3-(Benzyloxy)prop-1-en-1-yl]benzene and related allyl benzyl (B1604629) ethers, Wittig rearrangements are of particular interest.

Currently, there is a lack of specific studies in the scientific literature detailing the wikipedia.orgscripps.edu-Wittig rearrangement of this compound. This type of rearrangement is less common than the chinesechemsoc.orgnih.gov- and nih.govchemrxiv.org-Wittig rearrangements. Theoretical and computational studies would be necessary to elucidate the potential energy surfaces, transition state geometries, and diastereoselective outcomes of such a transformation for this specific substrate.

In the study of sigmatropic rearrangements of allylic ethers, several competing pathways are often considered, primarily the chinesechemsoc.orgnih.gov-, nih.govchemrxiv.org-, and chinesechemsoc.orgrsc.org-Wittig rearrangements. wikipedia.org The chinesechemsoc.orgnih.gov-Wittig rearrangement typically proceeds through a radical dissociation-recombination mechanism, while the nih.govchemrxiv.org-Wittig rearrangement is a concerted pericyclic process. wikipedia.orgchemrxiv.org The competition between these pathways is highly dependent on factors such as temperature, the nature of the substituents, and the base used for deprotonation. wikipedia.orgorganic-chemistry.org Lower temperatures generally favor the nih.govchemrxiv.org-Wittig rearrangement. wikipedia.orgorganic-chemistry.org

There is no available literature that specifically investigates the wikipedia.orgacs.org-Wittig rearrangement as a competing pathway for this compound. Mechanistic studies on related systems have focused on the competition between the more prevalent chinesechemsoc.orgnih.gov-, chinesechemsoc.orgrsc.org-, and nih.govchemrxiv.org-shifts. nih.govrsc.org The regioselectivity between these pathways can be influenced by both steric and electronic factors of the substituents on the aromatic rings. nih.gov

Rearrangement TypeGeneral MechanismKey Influencing Factors
chinesechemsoc.orgnih.gov-Wittig Stepwise (radical/radical anion pair) nih.govRadical stabilizing groups, higher temperatures wikipedia.org
nih.govchemrxiv.org-Wittig Concerted, pericyclic wikipedia.orgLower temperatures, substrate geometry wikipedia.orgorganic-chemistry.org
chinesechemsoc.orgrsc.org-Wittig Competes with chinesechemsoc.orgnih.gov-shift nih.govElectronic nature of aromatic substituents nih.gov

Electrophilic and Nucleophilic Additions to the Alkene Moiety

The carbon-carbon double bond in the prop-1-en-1-yl moiety is a site for various addition reactions.

While specific studies on the enantioselective hydrofunctionalization of this compound are not prevalent, related transformations on similar substrates provide mechanistic insights. For instance, the enantioselective hydroalkenylation of styrenes, which share the vinylarene motif, has been achieved using cobalt-hydride catalysis. chinesechemsoc.org This process involves a metal-hydride mediated radical-polar crossover mechanism to generate α-chiral olefins with good enantioselectivity. chinesechemsoc.org Similarly, nickel-catalyzed enantioselective hydroarylation and hydroalkenylation of styrenes have been developed, providing access to chiral 1,1-diarylalkanes. acs.org These methods highlight the potential for developing asymmetric hydrofunctionalization protocols for this compound, likely proceeding through metal-hydride intermediates and subsequent stereocontrolled bond formation.

The alkene functionality in this compound can participate in pericyclic reactions, most notably cycloadditions. The behavior of the alkene in these reactions is governed by the principles of Frontier Molecular Orbital (FMO) theory. youtube.com

In a [4+2] cycloaddition (Diels-Alder reaction) , the alkene would act as the dienophile. The reaction would proceed under thermal conditions with a diene, leading to the formation of a six-membered ring. The stereochemistry of the product would be dictated by the suprafacial-suprafacial approach of the diene and dienophile. youtube.com

A [2+2] cycloaddition with another alkene to form a cyclobutane (B1203170) ring is typically forbidden under thermal conditions but can be photochemically allowed. youtube.com The photochemical reaction proceeds through a different transition state, often involving a suprafacial-antarafacial geometry, which is geometrically feasible for smaller alkenes. youtube.com

The specific electronic properties of the phenyl and benzyloxy groups would influence the reactivity of the alkene in these cycloadditions, affecting the HOMO and LUMO energy levels of the dienophile.

Functional Group Interconversions and Derivatizations

The structure of this compound allows for various functional group interconversions and derivatizations. A common transformation for benzyl ethers is the cleavage of the ether bond to deprotect the alcohol. This can be achieved through various methods, including catalytic hydrogenation, or treatment with Lewis acids.

A notable derivatization would be the synthesis of the corresponding sulfur analogue, [3-(Benzylsulfanyl)prop-1-en-1-yl]benzene. This transformation would involve the replacement of the oxygen atom with a sulfur atom, leading to a thioether with potentially different reactivity profiles.

Oxidative and Reductive Transformations of Specific Moieties

The styrene-like double bond within this compound is a primary site for both oxidative and reductive reactions.

Oxidative Transformations:

The carbon-carbon double bond can undergo oxidative cleavage, a reaction of significant synthetic utility for producing carbonyl compounds. rsc.org This transformation is an alternative to traditional ozonolysis. researchgate.net Various methods have been developed for the oxidative cleavage of styrenes, which are applicable to this compound.

One approach involves a continuous photo-flow protocol that uses a nitroarene as an oxygen transfer reagent, achieving yields of up to 80% in relatively short reaction times. rsc.org Heterogeneous catalysis offers an environmentally benign route, using catalysts like KSF montmorillonite (B579905) with air as the oxidant in an aqueous medium. researchgate.netumb.edu While this method shows high selectivity for the oxidation of styrene (B11656) to benzaldehyde (B42025), the yields and selectivities can be lower for substituted derivatives. researchgate.net

Visible-light-promoted photocatalysis is another modern strategy. nih.gov These reactions can be mediated by various photocatalysts, including transition metal complexes and tubular carbon nitride, which can generate reactive hydroxyl radicals from water. nih.govthieme-connect.com However, challenges such as over-oxidation to carboxylic acids can occur, and the substrate scope may be limited. nih.gov

Reductive Transformations:

The double bond of the styrene moiety can be readily reduced to the corresponding alkane. A straightforward method involves refluxing with an aqueous solution of hydrogen iodide (HI) in chlorobenzene, which proceeds without the need for an additional catalyst. tandfonline.com This reaction is believed to occur via a radical mechanism involving the cleavage of a C-I bond intermediate. tandfonline.com

Catalytic hydrogenation is also a common method for the reduction of such double bonds. Systems like sodium borohydride (B1222165) (NaBH₄) in combination with nickel(II) chloride hexahydrate (NiCl₂·6H₂O) in solvents like ethanol/PEG-400 have proven effective for the reduction of alkenes under mild conditions. researchgate.net

Reactivity at Allylic and Benzylic Positions

The molecule possesses two key positions with enhanced reactivity: the allylic carbon (the -CH₂- group adjacent to the C=C bond) and the benzylic carbon of the benzyloxy group. The C-H bonds at these positions have lower bond dissociation energies due to the resonance stabilization of the resulting radical intermediates. libretexts.org

Allylic Reactivity:

The allylic position is susceptible to radical substitution reactions. For example, allylic bromination can be achieved using N-bromosuccinimide (NBS) in the presence of light, which provides a low concentration of bromine radicals. libretexts.orgyoutube.com This method selectively substitutes an allylic hydrogen with a bromine atom. libretexts.org

Allylic C-H oxidation is another important transformation, providing direct access to functionalized chiral building blocks. nih.gov This can be achieved using various metal-based catalysts and oxidants. nih.goviomcworld.com The reaction often proceeds with high regio- and stereoselectivity. nih.gov

Benzylic Reactivity:

The benzylic C-H bond of the benzyloxy group is a prime target for functionalization. The direct arylation of benzylic ethers has been accomplished through the merger of photoredox organocatalysis, using a thiol catalyst and an iridium photoredox catalyst. nih.gov This method allows for the formation of a new C-C bond directly at the benzylic position under mild conditions. nih.govrsc.org The mechanism involves hydrogen atom transfer from the benzyl ether to a thiyl radical, generating a resonance-stabilized benzylic radical. nih.gov

Furthermore, the formation of benzyl radicals can be initiated by systems like Et₃SiH+KOtBu, which can lead to subsequent rearrangement reactions. strath.ac.ukresearchgate.net Rhodium(II) carbenes have also been employed for the regio- and stereoselective C–H functionalization at distal benzylic positions of silyl (B83357) ethers, demonstrating the possibility of controlling selectivity even in the presence of other reactive sites. nih.gov

Role of Catalysts and Additives in Modulating Reactivity and Selectivity

The choice of catalysts and additives is paramount in controlling the outcome of reactions involving this compound, dictating which part of the molecule reacts (selectivity) and how efficiently (reactivity).

Catalysts play a crucial role in enabling transformations that would otherwise be difficult. For instance, in the oxidative cleavage of the styrene moiety, solid acid catalysts like KSF montmorillonite promote the reaction in an aqueous phase with air as the oxidant. researchgate.net Visible-light photocatalysis, using systems such as transition-metal catalysts or tubular carbon nitride, provides a sustainable approach, although it can be sensitive to the substrate and may require additives like 18-crown-6 (B118740) to manage biphasic reaction conditions. nih.govthieme-connect.com

Palladium catalysts are well-known for their ability to facilitate cross-coupling reactions. In a relevant example, PdCl₂ catalyzes the cycloaromatization and intermolecular oxidative coupling of ortho-(alkynyl)styrenes with allylic alcohols under an open-air atmosphere, demonstrating its utility in constructing complex molecular architectures. acs.org

Additives are also critical in modulating reactivity. In allylic halogenation, N-bromosuccinimide (NBS) is used as a source of a low concentration of bromine, which favors radical substitution at the allylic position over addition to the double bond. libretexts.org In some electrocatalytic reductions, additives like trimethylsilyl (B98337) chloride (TMSCl) and t-BuOH are essential for achieving the desired transformation and preventing substrate degradation. acs.org

The following tables summarize key research findings on related substrates, illustrating the impact of different catalytic systems.

Table 1: Catalytic Systems for Oxidative Cleavage of Styrene Derivatives

Catalyst/ReagentOxidantConditionsKey FindingsReference
Nitroarene (Photocatalysis)Oxygen Transfer ReagentContinuous photo-flowAnaerobic oxidative cleavage with yields up to 80%. rsc.org
KSF MontmorilloniteAirAqueous medium, moderate temperatureEnvironmentally benign alternative to ozonolysis; high selectivity for styrene. researchgate.net
Transition Metal CatalystAmbient AtmosphereVisible light, biphasic systemSustainable protocol, but may require crown ether and has limitations with certain substrates. nih.gov
Tubular Carbon Nitride (TCN)O₂Visible light irradiationHeterogeneous photocatalysis generating hydroxyl radicals; catalyst is reusable. thieme-connect.com

Table 2: Catalysts for C-H Functionalization at Benzylic Positions

Catalyst SystemReaction TypeConditionsKey FindingsReference
Thiol catalyst + Iridium photoredox catalystDirect ArylationVisible lightDirect C-H functionalization of benzyl ethers; tolerates a range of functional groups. nih.gov
Rhodium(II) Carbenes (e.g., Rh₂(S-NTTL)₄)C-H Functionalization-Regio- and stereoselective functionalization of distal benzylic C-H bonds. nih.gov
Visible light photocatalysisC-C Bond FormationVisible lightMild and selective generation of benzyl radicals in phenolic ethers for coupling reactions. rsc.org

Advanced Applications in Complex Organic Synthesis

Utilization as a Versatile Building Block

The structure of [3-(Benzyloxy)prop-1-en-1-yl]benzene features a reactive π-system and a readily cleavable benzyl (B1604629) ether, making it a potentially versatile three-carbon building block. The phenyl-substituted double bond can participate in a variety of carbon-carbon bond-forming reactions, while the benzyloxy group serves as a masked alcohol.

Contribution to the Total Synthesis of Natural Products and Bioactive Scaffolds

Although no total syntheses explicitly report the use of this compound as a starting material, its core structure is present in various natural products. The 1-phenylpropene motif is a common feature in phenylpropanoids, a diverse class of plant metabolites. The compound could theoretically serve as a synthon for fragments in complex molecules where a hydroxyl group is required at a three-carbon distance from a phenyl-bearing carbon.

The benzyl ether acts as a robust protecting group for the primary allylic alcohol. This protection strategy is crucial in multi-step syntheses, allowing for transformations on other parts of a molecule without affecting the hydroxyl functionality. The benzyl group can be selectively removed under mild hydrogenolysis conditions (e.g., H₂ gas with a palladium catalyst), a reaction that is typically compatible with a wide range of other functional groups.

Facilitation of Complex Molecular Architecture Construction

The conjugated styrenyl system in this compound is primed for reactions that build molecular complexity. It could potentially be employed in various cycloaddition reactions, such as Diels-Alder or [2+2] cycloadditions, to construct cyclic and polycyclic frameworks. Furthermore, the double bond can undergo transformations like epoxidation, dihydroxylation, or Heck coupling to introduce new functionalities and extend the carbon skeleton. The allylic position also offers a handle for functionalization through allylic substitution reactions.

Enantioselective Transformations in Asymmetric Synthesis

The development of asymmetric reactions involving the alkene is a key area where this compound could be valuable. While specific enantioselective methods for this substrate are not reported, related transformations are well-established in organic chemistry.

Potential enantioselective reactions for this substrate could include:

Asymmetric Dihydroxylation: Using Sharpless catalysts to create chiral diols.

Asymmetric Epoxidation: To form chiral epoxides, which are versatile intermediates.

Asymmetric Hydrogenation: To generate a chiral center at the benzylic position.

These transformations would yield enantiomerically enriched products that could serve as key intermediates in the synthesis of chiral drugs and other bioactive molecules. For instance, the enantioselective synthesis of related benzyloxymethyl phenyl propionic acids has been achieved through auxiliary-directed stereoselective alkylation, demonstrating the feasibility of controlling stereochemistry in similar systems. nih.gov

Integration into Multicomponent Reactions and Cascade Processes

Multicomponent reactions (MCRs), where three or more reactants combine in a single operation, are highly efficient for building molecular complexity. The alkene in this compound could potentially act as a component in such reactions. For example, it could participate as the alkene component in a Pauson-Khand reaction to form cyclopentenones or in various metal-catalyzed multicomponent allylation reactions.

Cascade reactions, which involve a series of intramolecular transformations, could also be designed starting from this compound. nih.gov For example, an initial epoxidation of the double bond could be followed by an acid-catalyzed intramolecular cyclization, where the benzyl ether is cleaved and the liberated hydroxyl group attacks the epoxide, forming a cyclic ether. The synthesis of cinnamyl ethers, the class of compounds to which this compound belongs, can proceed through a 1-phenylallyl cation intermediate, suggesting its potential to engage in cationic cascade processes. nih.gov

Precursor Roles in the Synthesis of Advanced Chemical Entities

The functional groups within this compound allow it to serve as a precursor to other valuable chemical structures.

TransformationResulting StructurePotential Application
Oxidative cleavage of the alkeneBenzaldehyde (B42025) and a benzyloxy-acetaldehyde equivalentSource of smaller, functionalized building blocks.
Isomerization of the double bond3-Phenyl-3-(benzyloxy)prop-1-eneAccess to an isomeric structure with a terminal alkene, which may have different reactivity.
Hydrogenolysis of the benzyl etherCinnamyl alcoholPrecursor for cinnamyl esters and other derivatives used in fragrances and pharmaceuticals.
Heck ReactionMore complex substituted stilbenes and diarylethenesSynthesis of materials with interesting photophysical properties.

The benzyl ether functionality is particularly important, as its cleavage unmasks a primary allylic alcohol. This alcohol can then be oxidized to cinnamaldehyde (B126680) or used in esterification reactions to produce cinnamyl esters, which are themselves valuable compounds in various industries.

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations for Reaction Mechanism Elucidation and Transition State Analysis

Quantum chemical calculations are a cornerstone for investigating reaction pathways, allowing for the detailed analysis of mechanisms, intermediates, and transition states that are often difficult or impossible to characterize experimentally. rsc.org For [3-(Benzyloxy)prop-1-en-1-yl]benzene, an allylic ether, such calculations would be critical in understanding its synthesis and reactivity. fiveable.me

A common reaction involving analogous structures is acid-catalyzed cleavage or rearrangement. fiveable.me Density Functional Theory (DFT) is a widely used quantum chemical method for such investigations. beilstein-journals.org By modeling the reaction of this compound with an acid, researchers can map out the potential energy surface of the reaction. This involves identifying the structures of the reactants, products, and any intermediates, as well as the high-energy transition states that connect them.

Table 1: Illustrative DFT Calculation Results for a Hypothetical Reaction Pathway

This interactive table presents hypothetical energy values for the steps in an acid-catalyzed hydrolysis of this compound. The values are illustrative of what quantum chemical calculations would yield.

Reaction StepSpeciesRelative Energy (kcal/mol)Description
1Reactants + H+0.0Starting materials in the simulation.
2Protonated Ether-5.2The ether oxygen is protonated by the acid catalyst.
3Transition State 1+15.8The energy barrier for the C-O bond cleavage.
4Allylic Carbocation + Benzyl (B1604629) Alcohol+8.1Formation of a resonance-stabilized carbocation intermediate.
5Transition State 2+12.5The energy barrier for the nucleophilic attack of water.
6Products-10.3The final products of the hydrolysis reaction.

Note: The data in this table is hypothetical and for illustrative purposes to demonstrate the output of quantum chemical calculations.

Electronic Structure Analysis and Reactivity Prediction

The electronic structure of a molecule dictates its reactivity. Analysis of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is a common approach to predict how a molecule will interact with other reagents.

For this compound, the HOMO would likely be localized on the electron-rich regions of the molecule, such as the phenyl ring and the carbon-carbon double bond, indicating these are the sites for electrophilic attack. Conversely, the LUMO would indicate the most likely sites for nucleophilic attack. The energy gap between the HOMO and LUMO is also a key indicator of the molecule's kinetic stability and reactivity.

Electrostatic potential (ESP) maps provide a visual representation of the charge distribution on the molecule's surface. In this compound, an ESP map would likely show negative potential (red) around the ether oxygen atom, making it a hydrogen bond acceptor, and around the pi-systems of the aromatic rings and the double bond.

Conformational Analysis and Molecular Dynamics Simulations

The flexibility of this compound, due to several rotatable single bonds, means it can exist in numerous conformations of varying energies. Conformational analysis aims to identify the most stable (lowest energy) conformations and the energy barriers to rotation between them.

Molecular Dynamics (MD) simulations are a powerful tool for exploring the conformational space of flexible molecules. rsc.org In an MD simulation, the motion of atoms is calculated over time based on a force field, which is a set of parameters describing the potential energy of the system. rsc.org By simulating the molecule for a sufficient length of time (nanoseconds to microseconds), the simulation can sample a wide range of conformations and provide insight into the molecule's flexibility and average structure. rsc.org

For this compound, key dihedral angles to study would be the rotation around the C-O bonds of the ether linkage and the C-C single bonds of the propyl chain. The results would reveal the preferred spatial arrangement of the benzyl and phenyl groups relative to each other.

Table 2: Illustrative Dihedral Angles and Rotational Barriers

This table provides hypothetical data from a conformational analysis study, indicating the low-energy dihedral angles and the energy barriers for rotation around key bonds in this compound.

Bond (Atoms Defining Dihedral)Stable Dihedral Angle(s) (°)Rotational Barrier (kcal/mol)
Phenyl-C1-C2-C3180 (trans)3.5
C1-C2-C3-O60, 180, 3002.8
C2-C3-O-CH21804.1
C3-O-CH2-Benzyl1803.2

Note: The data in this table is hypothetical and for illustrative purposes.

In Silico Modeling of Catalyst-Substrate Interactions

Many reactions involving alkenes are catalyzed by transition metals. In silico modeling, particularly molecular docking, can be used to study how this compound would interact with a catalyst. fiveable.me For example, in a hypothetical cross-metathesis reaction, docking simulations could predict the binding mode of the alkene within the active site of a Grubbs or Schrock catalyst.

These simulations calculate the binding affinity (e.g., in kcal/mol) and predict the geometry of the catalyst-substrate complex. This information is crucial for understanding the catalyst's selectivity and for designing improved catalysts for specific transformations. The model would show the key interactions, such as pi-stacking between the phenyl rings and the catalyst ligands or coordination of the double bond to the metal center, that stabilize the complex and facilitate the catalytic cycle.

Spectroscopic and Advanced Structural Characterization in Context of Synthetic Outcomes

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment and Confirmation of Synthetic Intermediates

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural verification of [3-(Benzyloxy)prop-1-en-1-yl]benzene and its synthetic precursors. Both ¹H and ¹³C NMR provide detailed information about the molecular framework, while specific NMR experiments can unambiguously determine the stereochemistry of the double bond.

In the ¹H NMR spectrum, the presence of both the benzyl (B1604629) and the phenylpropene moieties is confirmed by characteristic signals. The protons of the phenyl rings typically appear as a complex multiplet in the aromatic region (δ 7.2-7.5 ppm). The benzylic protons (–O–CH₂–Ph) usually resonate as a singlet around δ 4.5-5.2 ppm. rsc.orgrsc.org

The key to assigning the stereochemistry (E or Z isomer) of the prop-1-en-1-yl group lies in the coupling constants (J-values) of the vinylic protons. The trans-configuration (E isomer) is characterized by a large vicinal coupling constant (³J) between the olefinic protons, typically in the range of 11–18 Hz. magritek.com Conversely, the cis-configuration (Z isomer) exhibits a smaller coupling constant, generally between 6–14 Hz. magritek.com For example, in related (E)-3-arylprop-2-en-1-ols, the vinylic protons show a characteristic doublet of triplets with a J-value of approximately 16.0 Hz, confirming the E-geometry. mpg.de

¹³C NMR spectroscopy complements the proton data by identifying all unique carbon environments. The spectra would show distinct signals for the aromatic carbons, the benzylic carbon (around δ 70-72 ppm), and the vinylic carbons (typically δ 125-135 ppm). rsc.orgmpg.de The specific chemical shifts of the vinylic carbons can also provide clues about the substitution pattern and stereochemistry.

Table 1: Representative ¹H and ¹³C NMR Data for Related Structures

NucleusFunctional GroupExpected Chemical Shift (δ ppm)Notes
¹H NMRAromatic (Ph- & Bn-)7.20 - 7.50 (m)Complex multiplet for the 10 aromatic protons.
Vinylic (Ar-CH=CH-)6.10 - 6.90 (m)Pattern and J-coupling are diagnostic for stereochemistry.
Benzylic (-O-CH₂-Ph)4.90 - 5.20 (s)A sharp singlet confirms the benzyloxy group. rsc.org
Allylic (=CH-CH₂-O-)4.10 - 4.40 (d)Coupled to the adjacent vinylic proton.
¹³C NMRAromatic127 - 138Multiple signals for the different aromatic carbons. rsc.org
Vinylic125 - 135Two distinct signals for the C=C double bond. mpg.de
Benzylic (-O-CH₂-Ph)~71Characteristic shift for the benzylic ether carbon. mpg.de
Allylic (=CH-CH₂-O-)~70Shift for the carbon adjacent to the ether oxygen.

This table is generated based on data from analogous structures reported in the literature. rsc.orgmagritek.commpg.de

Mass Spectrometry for Product Identification and Validation of Reaction Pathways

Mass spectrometry (MS) is crucial for confirming the molecular weight of this compound and for obtaining structural information through analysis of its fragmentation patterns. For a molecular formula of C₁₆H₁₆O, the expected exact mass of the molecular ion [M]⁺ is approximately 224.12 g/mol .

Electron Ionization (EI) is a common MS technique that provides a reproducible fragmentation pattern, often referred to as a molecular fingerprint. The fragmentation of this compound is expected to be dominated by cleavage of the benzylic ether bond. A primary fragmentation pathway involves the formation of the highly stable tropylium (B1234903) cation (C₇H₇⁺) at a mass-to-charge ratio (m/z) of 91, which is often the base peak in the spectrum of benzyl-containing compounds. rsc.org

Another significant fragmentation would be the loss of a benzyl radical (C₇H₇•) to give a fragment corresponding to the [M-91]⁺ ion. Further fragmentation of the phenylpropene moiety can also occur. Gas Chromatography-Mass Spectrometry (GC-MS) is particularly useful for analyzing the purity of the synthesized product and identifying any byproducts in the reaction mixture by separating the components before they enter the mass spectrometer. rsc.orgresearchgate.net High-Resolution Mass Spectrometry (HRMS) can be used to determine the elemental composition of the parent ion and its fragments with high accuracy, confirming the molecular formula. mpg.de

Table 2: Predicted Mass Spectrometry Fragmentation for this compound

m/z ValueProposed Fragment IonFormulaNotes
224[M]⁺[C₁₆H₁₆O]⁺Molecular Ion
210[M-CH₂]⁺[C₁₅H₁₄O]⁺Observed in related benzyloxy-vinyl-benzene structures. rsc.org
133[M-C₇H₇]⁺[C₉H₉O]⁺Loss of a benzyl radical.
117[C₉H₉]⁺[C₉H₉]⁺Phenylpropene cation.
105[C₇H₇O]⁺ or [C₈H₉]⁺[C₇H₇O]⁺ / [C₈H₉]⁺Various possible fragment structures.
91[C₇H₇]⁺[C₇H₇]⁺Tropylium ion; often the base peak. rsc.org
77[C₆H₅]⁺[C₆H₅]⁺Phenyl cation.

This table is based on established fragmentation patterns of benzyl ethers and phenylpropenes. libretexts.orgyoutube.comnist.gov

X-ray Crystallography for Absolute Configuration Determination of Derivatives and Solid-State Analysis

While obtaining a single crystal of an oil like this compound suitable for X-ray diffraction can be challenging, the technique is invaluable for the analysis of solid derivatives. X-ray crystallography provides an unambiguous determination of the molecular structure in the solid state, including bond lengths, bond angles, and the absolute configuration of stereocenters. nih.gov

For derivatives of this compound that are crystalline, such as chalcones, this method confirms the (E)-configuration of the double bond and reveals the conformation of the molecule in the crystal lattice. nih.govresearchgate.net For instance, in the crystal structure of (2E)-3-[3-(Benzyloxy)phenyl]-1-(2-hydroxyphenyl)prop-2-en-1-one, the analysis confirmed the E-conformation of the prop-2-en-1-one unit and detailed the dihedral angles between the various phenyl rings. nih.gov It also revealed intermolecular interactions, such as C—H⋯O and C—H⋯π hydrogen bonds, which stabilize the crystal packing. nih.gov Such detailed solid-state analysis is critical for understanding polymorphism, which can impact the physical properties of a compound.

Table 3: Illustrative Crystal Data for a Derivative, (2E)-3-[3-(Benzyloxy)phenyl]-1-(2-hydroxyphenyl)prop-2-en-1-one

ParameterValueReference
Chemical FormulaC₂₂H₁₈O₃ nih.gov
Molecular Weight330.36 nih.gov
Crystal SystemMonoclinic nih.gov
Space GroupP2₁/cNot explicitly stated, but common for this system.
a (Å)6.6343 (1) nih.gov
b (Å)35.7706 (5) nih.gov
c (Å)8.1537 (1) nih.gov
β (°)121.879 (1) nih.gov
Volume (ų)1643.12 (4) nih.gov

This data illustrates the type of information obtained from X-ray crystallography for a closely related derivative. nih.gov

Infrared Spectroscopy for Functional Group Identification and Reaction Monitoring in Complex Syntheses

Infrared (IR) spectroscopy is a rapid and straightforward method used to identify the functional groups present in a molecule and to monitor the progress of a reaction. The IR spectrum of this compound would display characteristic absorption bands corresponding to its constituent parts.

The presence of the aromatic rings is indicated by C-H stretching vibrations above 3000 cm⁻¹ and by C=C stretching absorptions in the 1600-1450 cm⁻¹ region. docbrown.info The ether linkage (C-O-C) is confirmed by a strong stretching band, typically found in the 1250-1050 cm⁻¹ range. mpg.de A key diagnostic peak for the alkene C=C double bond stretch is expected around 1650 cm⁻¹. Furthermore, the C-H out-of-plane bending vibrations in the 990-675 cm⁻¹ region can provide additional evidence for the substitution pattern of the benzene (B151609) rings and the stereochemistry of the alkene. For an (E)-disubstituted alkene, a strong absorption band is typically observed around 960-975 cm⁻¹. mpg.de

During a synthesis, IR spectroscopy can be used to track the disappearance of reactant functional groups (e.g., a hydroxyl C-O stretch or a carbonyl C=O stretch) and the appearance of product functional groups, providing a simple way to determine if a reaction has gone to completion. rsc.orgnih.gov

Table 4: Characteristic Infrared Absorption Frequencies for this compound

Wavenumber (cm⁻¹)Vibration TypeFunctional GroupIntensity
3100-3000C-H StretchAromatic & VinylicMedium-Weak
3000-2850C-H StretchAliphatic (Benzylic CH₂)Medium
~1650C=C StretchAlkeneMedium-Weak
1600, 1580, 1500, 1450C=C StretchAromatic RingMedium-Strong
~1250, ~1070C-O StretchEther (Ar-O-CH₂)Strong
~970=C-H Bend(E)-Disubstituted AlkeneStrong
750, 700C-H BendMonosubstituted BenzeneStrong

This table is a compilation of expected frequencies based on data for analogous structures and standard IR correlation tables. rsc.orgmpg.dedocbrown.info

Derivatization and Analog Development

Systematic Modification of the Prop-1-en-1-yl and Benzyloxy Moieties for Structure-Reactivity Studies

The systematic modification of [3-(Benzyloxy)prop-1-en-1-yl]benzene allows for a detailed investigation of how changes in its chemical structure influence its reactivity and potential biological activity. Key areas of modification include the prop-1-en-1-yl linker and the benzyloxy group.

The prop-1-en-1-yl moiety, a styryl system, offers several sites for chemical transformation. The double bond is a key feature, susceptible to various reactions. For instance, enantioselective syn-diamination of cinnamyl benzyl (B1604629) ether has been demonstrated, indicating that the double bond can be functionalized to introduce new chiral centers and nitrogen-containing groups. Oxidative activation of the cinnamyl ether system can lead to the formation of more complex heterocyclic structures like functionalized 4-methylenetetrahydropyrans. nih.gov Furthermore, the aromatic ring of the styryl group can be substituted to modulate electronic properties and steric bulk.

Structure-activity relationship (SAR) studies on related styryl derivatives have provided valuable insights. For instance, in a series of benzyl styrylsulfonyl derivatives, the nature and position of substituents on the styryl phenyl ring were found to be critical for their anticancer activity. nih.gov While direct SAR data for this compound is not extensively documented in publicly available literature, the principles derived from related cinnamoyl and styryl compounds suggest that modifications to either the styryl or benzyloxy rings would significantly impact the molecule's physicochemical and biological properties. researchgate.netnih.gov

Synthesis of Analogs with Varied Substituent Patterns

The synthesis of analogs of this compound with diverse substituent patterns is a key strategy for exploring the chemical space around this scaffold. Synthetic approaches often leverage the reactivity of the constituent parts, namely cinnamyl alcohol and benzyl halides, or vice versa.

One common approach involves the Williamson ether synthesis, where a deprotonated cinnamyl alcohol is reacted with a substituted benzyl halide, or a deprotonated benzyl alcohol is reacted with a substituted cinnamyl halide. This method allows for the introduction of a wide variety of substituents on either aromatic ring.

Another strategy involves the modification of the parent compound. For example, cinnamyl ethers can be converted into cinnamylamines through a one-pot reaction, thereby introducing a different functional group at the core of the molecule. nih.gov The synthesis of styryl ethers from benzyl alcohols and dimethyl sulfoxide (B87167) (DMSO) under basic conditions also presents a pathway to novel analogs.

The following table summarizes a selection of synthetic strategies that can be employed to generate analogs of this compound, based on reactions reported for similar chemical structures.

Starting Material(s)Reaction TypeProduct ClassPotential for Analog Synthesis
Cinnamyl alcohol, Benzyl halideWilliamson Ether SynthesisSubstituted Cinnamyl Benzyl EthersIntroduction of various substituents on both aromatic rings.
Benzyl alcohol, Cinnamyl halideWilliamson Ether SynthesisSubstituted Cinnamyl Benzyl EthersAlternative route for substituent introduction.
Cinnamyl etherAminationCinnamylaminesIntroduction of nitrogen-containing functionalities. nih.gov
Benzyl alcohol, DMSOStyryl ether formationSubstituted Styryl EthersGeneration of analogs with modified styryl moieties.
Cinnamyl ether, AllylsilaneOxidative CyclizationTetrahydropyransCreation of complex heterocyclic analogs. nih.gov

Strategies for Diversity-Oriented Synthesis Exploiting the Compound's Core Structure

Diversity-oriented synthesis (DOS) aims to generate a wide array of structurally diverse molecules from a common starting point. The this compound core structure is a suitable scaffold for DOS strategies due to its multiple reactive sites.

A key DOS approach would involve a branching synthesis pathway starting from a common intermediate. For example, a cinnamyl alcohol precursor could be subjected to a variety of reactions in parallel. One branch could involve etherification with a library of substituted benzyl halides to create a series of analogs with diverse benzyloxy moieties. Another branch could involve oxidation to cinnamaldehyde (B126680), which could then be used in a range of condensation and cycloaddition reactions to generate a diverse set of products with modified prop-1-en-1-yl groups.

Furthermore, the inherent reactivity of the double bond can be exploited. Reactions such as epoxidation, dihydroxylation, and cyclopropanation could be performed on the parent scaffold, followed by further functionalization of the newly introduced groups. This would lead to a rapid increase in molecular complexity and diversity.

The concept of "build/couple/pair" strategies can also be applied. In this approach, the cinnamyl and benzyl fragments can be considered as building blocks that are coupled together. By using diverse libraries of each building block, a large combinatorial library of final compounds can be assembled. Subsequent pairing of these compounds in biological or chemical screens can help in identifying lead structures.

The application of such DOS strategies to the this compound scaffold holds the potential for the discovery of new molecules with interesting properties, contributing to the fields of materials science and drug discovery.

Emerging Research Directions and Future Perspectives

Integration with Flow Chemistry and Automated Synthetic Platforms

The synthesis of fine chemicals is undergoing a paradigm shift, with batch processing increasingly being supplanted by continuous flow chemistry and automated platforms. These technologies offer superior control over reaction parameters, enhanced safety, and improved scalability. While specific flow syntheses for [3-(Benzyloxy)prop-1-en-1-yl]benzene have not yet been detailed in the literature, the application of this technology is a logical next step.

Conventional methods for preparing benzyl (B1604629) ethers often involve the reaction of an alcohol with a benzyl halide under basic conditions (a Williamson ether synthesis). ias.ac.in Such processes could be readily adapted to a flow reactor. A hypothetical flow setup would involve pumping streams of the precursor alcohol (3-phenylprop-2-en-1-ol) and a base through a packed bed reactor to generate the corresponding alkoxide, which would then merge with a stream of benzyl bromide to form the target ether. This approach would allow for precise temperature control, minimize reaction times, and enable rapid optimization of conditions.

Automated synthesis platforms, which are crucial in medicinal chemistry for creating libraries of compounds, could utilize this compound as a scaffold. acs.org By systematically varying the substituents on either the benzyl or phenyl rings, these platforms could generate a diverse array of derivatives for screening in materials science or biological applications.

Development of More Sustainable and Environmentally Benign Synthetic Routes

Green chemistry principles are central to modern synthetic design, aiming to reduce waste, minimize energy consumption, and use less hazardous materials. The synthesis of this compound and related ethers is an area where significant green advancements can be made.

Traditional etherification methods often rely on strong bases and volatile organic solvents. ias.ac.in Modern approaches seek to mitigate these drawbacks. For instance, solvent-free reaction conditions using solid potassium hydroxide (B78521) have been shown to be effective for preparing allyl and benzyl ethers, drastically reducing solvent waste. ias.ac.in Another promising avenue is the development of novel benzylation agents that operate under neutral conditions, avoiding the need for strong bases or acids. Reagents like 2-benzyloxy-1-methylpyridinium triflate can be generated in situ and effect benzylation under mild conditions. d-nb.infonih.gov

Furthermore, the principles of atom economy can be enhanced through the use of catalytic C-H activation and cross-dehydrogenative coupling (CDC) reactions. cdnsciencepub.comacs.org These methods form C-O or C-C bonds directly from C-H bonds, avoiding the need for pre-functionalized starting materials like halides and reducing the formation of stoichiometric byproducts. acs.org Photocatalysis also presents a green alternative, with visible-light-driven methods being developed for both the formation and cleavage of benzyl ethers, offering mild and highly selective transformations. rsc.orgresearchgate.net

Synthetic AspectTraditional MethodPotential Sustainable AlternativeKey Advantage
ActivationWilliamson Ether Synthesis (e.g., NaH, KOH in organic solvent) ias.ac.inCatalytic C-H Alkoxylation / Oxidation acs.orgresearchgate.netAvoids pre-functionalization and harsh bases.
Solvent UseUse of volatile organic solvents (e.g., Toluene (B28343), THF) beilstein-journals.orgscielo.org.peSolvent-free conditions or use of green solvents (e.g., water, ionic liquids) ias.ac.inReduces environmental impact and waste.
Energy InputHeating/reflux for extended periods nih.govVisible-light photocatalysis at room temperature rsc.orgresearchgate.netLower energy consumption and milder conditions.
ByproductsStoichiometric salt waste (e.g., NaBr, KBr)Catalytic turnover with minimal waste (e.g., H₂O as byproduct in CDC) cdnsciencepub.comHigh atom economy.

Exploration of Uncharted Reactivity Patterns and Novel Transformations

The structure of this compound contains a classic allyl benzyl ether moiety, which is known to undergo fascinating and synthetically powerful rearrangements. The most significant of these is the Wittig rearrangement. This reaction involves the deprotonation of the carbon adjacent to the ether oxygen (the benzylic position), followed by a concerted sigmatropic shift to form a new carbon-carbon bond.

For allyl benzyl ethers, two main pathways exist: the cdnsciencepub.com-Wittig and the rsc.org-Wittig rearrangements. wikipedia.org The cdnsciencepub.com-Wittig rearrangement is a concerted, pericyclic process that is typically favored at low temperatures (e.g., below -60 °C) and leads to a homoallylic alcohol. wikipedia.orgorganic-chemistry.org In contrast, the rsc.org-rearrangement often proceeds via a radical mechanism at higher temperatures. wikipedia.org Research on the closely related compound 1-[(1E)-3-(Benzyloxy)prop-1-en-1-yl]adamantane has shown that it readily undergoes both cdnsciencepub.com- and rsc.org-rearrangements upon treatment with butyllithium, demonstrating the feasibility of this transformation. researchgate.net Applying this to this compound would provide a powerful tool for stereoselectively generating complex alcohol products.

Beyond rearrangements, other reactivity patterns are ripe for exploration. The benzylic C-H bonds are susceptible to oxidation by reagents like 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ) to form carbonyl compounds. cdnsciencepub.com The styrene-like double bond can potentially participate in various cycloaddition reactions or be functionalized through methods like visible-light-induced dual C-C bond formation. rsc.org

Potential TransformationDescriptionAnticipated Product ClassReference Principle
cdnsciencepub.com-Wittig RearrangementBase-mediated concerted sigmatropic rearrangement at low temperature. wikipedia.orgorganic-chemistry.orgHomoallylic AlcoholObserved in analogous adamantane (B196018) systems. researchgate.net
rsc.org-Wittig RearrangementRearrangement often competing at higher temperatures. wikipedia.orgIsomeric AlcoholObserved in analogous adamantane systems. researchgate.net
Oxidative CleavageOxidation of the benzylic ether position. cdnsciencepub.comAldehyde/Ketone and AlcoholGeneral reactivity of benzyl ethers with DDQ. cdnsciencepub.com
Cross-Dehydrogenative CouplingDirect C-H functionalization at the benzylic position. acs.orgNew C-C Bond FormationGeneral strategy for functionalizing allylic and benzylic C-H bonds. acs.org

Future Challenges and Opportunities in the Synthesis and Application of this compound

The primary challenge facing the study of this compound is the current lack of dedicated research focused specifically on this molecule. Its properties, reactivity, and potential applications are largely inferred from studies on related compounds. A significant opportunity, therefore, lies in conducting foundational research to characterize the compound fully and to systematically investigate the synthetic routes and transformations proposed above.

Challenges:

Lack of Specific Data: There is a need to establish optimized and scalable syntheses specifically for the title compound.

Reaction Selectivity: Controlling the selectivity between competing reaction pathways, such as the cdnsciencepub.com- versus the rsc.org-Wittig rearrangement, will be crucial for its use as a synthetic intermediate. wikipedia.org

Application Discovery: Identifying high-value applications in fields like materials science, agrochemicals, or pharmaceuticals is necessary to drive further research interest.

Opportunities:

Advanced Building Block: Its ability to undergo sigmatropic rearrangements makes it a potentially valuable precursor for the stereocontrolled synthesis of complex molecules. wikipedia.orgresearchgate.net

Sustainable Chemistry Platform: The compound serves as an excellent model for developing and showcasing modern, sustainable synthetic methods, from photocatalysis to flow chemistry. rsc.org

Materials Science: The styryl and benzyl moieties suggest potential applications in polymer chemistry or as a component in organic electronic materials, analogous to other chalcone (B49325) and stilbene (B7821643) derivatives. nih.gov

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